Tris(hydroxymethyl)aminomethane acetate

Description

Nomenclature and Chemical Identity in Scholarly Contexts

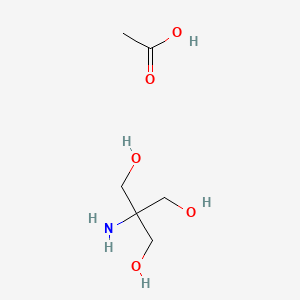

In scientific literature, Tris(hydroxymethyl)aminomethane acetate (B1210297) is identified by several names and chemical identifiers, which are crucial for accurate reporting and replication of research. The compound's IUPAC name is acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol. nih.govfishersci.ca It is commonly referred to by synonyms such as Tris acetate, Trizma® acetate, and THAM acetate. fishersci.cachemimpex.comcymitquimica.comtcichemicals.com

The chemical is registered under CAS number 6850-28-8. chemicalbook.comfishersci.cawikipedia.org It is a white crystalline powder with a molecular formula of C₆H₁₅NO₅ and a molecular weight of approximately 181.19 g/mol . chemicalbook.comnih.govbio-world.com Its structure combines the buffering capacity of the Tris molecule with the acetate counter-ion. chemicalbook.comnih.gov

| Property | Value | Source |

|---|---|---|

| IUPAC Name | acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | nih.govfishersci.ca |

| Molecular Formula | C₆H₁₅NO₅ | chemicalbook.comfishersci.cabio-world.com |

| Molecular Weight | ~181.19 g/mol | chemicalbook.comnih.govbio-world.com |

| CAS Number | 6850-28-8 | chemicalbook.comfishersci.cawikipedia.org |

| Appearance | White crystalline powder | chemicalbook.combio-world.comsrlchem.com |

| Melting Point | 120-121 °C | bio-world.comsrlchem.com |

| Density | 1.09 g/mL at 20°C | bio-world.comchembk.com |

Historical Overview of its Role in Biochemical and Molecular Biology Research

The story of this compound is intrinsically linked to the development of its parent compound, Tris. Tris was first introduced as a biological buffer by Norman Good and his colleagues in their quest to develop better buffering agents for biochemical research. amerigoscientific.com Its utility quickly became apparent due to its pKa of approximately 8.1 at 25°C, which is ideal for maintaining a physiological pH. amerigoscientific.comsigmaaldrich.com

The specific use of Tris in combination with acetate, often as part of the TAE (Tris-acetate-EDTA) buffer system, gained prominence with the rise of molecular biology in the early 1970s. sharebiology.com The development of techniques like agarose (B213101) gel electrophoresis for separating DNA and RNA fragments created a demand for reliable and effective buffer systems. sharebiology.comwikipedia.org TAE buffer was found to be particularly advantageous for the separation of large DNA fragments (>20 kilobases) and allows for faster migration of linear, double-stranded DNA compared to other buffers like Tris-borate-EDTA (TBE). wikipedia.orgscienceinfo.com This made it a staple in laboratories performing tasks such as plasmid mapping and checking PCR products. sharebiology.com

Significance as a Buffering Agent in Controlled Experimental Environments

The primary significance of this compound in research lies in its role within buffering solutions that maintain pH stability. amerigoscientific.com Biological reactions, especially those involving enzymes and nucleic acids, are highly sensitive to changes in pH. amerigoscientific.comwisdomlib.org Tris buffers, including Tris acetate, have an effective buffering range between pH 7.0 and 9.0. amerigoscientific.comitwreagents.comdcfinechemicals.com This range conveniently overlaps with the physiological pH of most living organisms, making it an excellent choice for in vitro biological experiments. wikipedia.org

Tris acetate buffers function by having the amine group of the Tris molecule accept or donate protons to resist pH changes. amerigoscientific.com When prepared as TAE buffer, which also contains the chelating agent EDTA to protect nucleic acids from enzymatic degradation, the solution is typically used at a pH of about 8.3 to 8.5. sharebiology.comwikipedia.orgscienceinfo.comquora.com It is important to note that the pH of Tris buffers is temperature-dependent, decreasing by about 0.03 pH units for every 1°C increase in temperature. sigmaaldrich.comchemicalbook.com This necessitates preparing the buffer at the temperature at which it will be used for precise applications. itwreagents.com While effective, TAE buffer has a lower buffering capacity than TBE and can become exhausted during prolonged electrophoresis, sometimes requiring recirculation or replacement. wikipedia.orguaslp.mx

Broad Spectrum of Applications in Life Sciences and Biotechnology

The applications of this compound, primarily through its use in TAE buffer, are widespread across life sciences and biotechnology. bio-world.comsharebiology.comwikipedia.orgquora.commoleculardepot.com

Key Research Applications:

Nucleic Acid Electrophoresis: Its most common application is as a component of TAE buffer for agarose gel electrophoresis of DNA and RNA. sharebiology.comwikipedia.orgquora.com This technique is fundamental for separating nucleic acid fragments by size, which is a necessary step in DNA cloning, PCR product analysis, restriction mapping, and plasmid confirmation. sharebiology.comquora.com DNA fragments separated in TAE gels are also readily accessible for downstream enzymatic applications, as the acetate component does not inhibit enzymes like the borate (B1201080) in TBE buffer does. quora.com

Biochemical Assays: Tris-based buffers are standard for a multitude of biochemical reactions and protein purification protocols. amerigoscientific.com They provide the stable pH environment required for optimal enzyme activity and protein stability during assays. wisdomlib.orgchemimpex.com

Pharmaceutical and Diagnostic Formulations: The compound is used as an excipient or stabilizing agent in some pharmaceutical products, including vaccines, and as a component in diagnostic kits. chemimpex.comitwreagents.comnih.gov Its ability to maintain a stable pH is crucial for the efficacy and shelf-life of these products. nih.gov

Protein Analysis: Tris-acetate buffer systems are also employed in certain types of polyacrylamide gel electrophoresis (PAGE) for the separation of proteins.

The versatility and reliability of this compound have cemented its status as a fundamental reagent in molecular biology and biochemistry laboratories worldwide. amerigoscientific.comserva.de

Properties

IUPAC Name |

acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEPQKCYPFFYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Tris(hydroxymethyl)aminomethane acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6850-28-8 | |

| Record name | Tris-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETAMOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYB8UMN69X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodological Applications in Molecular Biology

Nucleic Acid Research Methodologies

The unique buffering capacity of Tris-acetate makes it a staple in nucleic acid research, ensuring that the pH of solutions is maintained within a range that prevents the degradation of DNA and RNA.

DNA/RNA Extraction and Purification Protocols

The initial step in most molecular biology workflows is the isolation of high-quality DNA or RNA. Tris-based buffers are crucial throughout this process. yektatajhiz.com

During cell lysis, Tris is a primary component of the lysis buffer, often combined with EDTA (ethylenediaminetetraacetic acid) to form TE buffer. yektatajhiz.comsciencing.com The primary role of Tris is to maintain the pH at a stable point, typically around 8.0. yektatajhiz.comsciencing.com This is critical because nucleic acids are pH-sensitive, and the release of cellular contents can cause drastic pH shifts. yektatajhiz.comsciencing.com Tris likely contributes to membrane destabilization by interacting with lipopolysaccharides (LPS) in the cell membrane. yektatajhiz.com When used with EDTA, which chelates divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), membrane integrity is further compromised, facilitating cell rupture. yektatajhiz.comsciencing.com

Once purified, DNA and RNA are often dissolved and stored in a Tris-based buffer, such as TE buffer. oiu.edu.sdbiochemazone.compromega.com This protects the nucleic acids from degradation during storage; the Tris component maintains a stable pH, while EDTA inactivates nucleases that require divalent cations for their activity. biochemazone.comgeneticeducation.co.in

| Component | Typical Concentration | Function |

| Tris(hydroxymethyl)aminomethane | 50-100 mM | Maintains stable pH (typically 7.5-8.5) to protect nucleic acids. nih.gov |

| EDTA | 10-100 mM | Chelates divalent cations (e.g., Mg²⁺) to inhibit nuclease activity and destabilize cell walls/membranes. geneticeducation.co.innih.gov |

| Detergent (e.g., SDS) | 0.5-2% (w/v) | Solubilizes cell membranes and denatures proteins. yektatajhiz.com |

| Salt (e.g., NaCl) | 0.1-0.7 M | Helps to precipitate proteins and cellular debris, leaving nucleic acids in solution. europa.eu |

| Table 1. Common Components of a Tris-Based Lysis Buffer. This table outlines the key ingredients in a typical lysis buffer used for nucleic acid extraction, highlighting the central role of Tris in maintaining pH. |

Electrophoretic Separations of Nucleic Acids

Tris-acetate buffers are most famously used in the form of Tris-acetate-EDTA (TAE) buffer for the electrophoretic separation of nucleic acids in agarose (B213101) gels. biocompare.comsigmaaldrich.com The buffer provides ions to conduct the electrical current and maintains a constant pH, which is necessary to preserve the negative charge of the nucleic acid backbone, allowing for separation based on size. sigmaaldrich.comedvotek.com

TAE buffer is one of the most common buffers used for routine DNA agarose gel electrophoresis. wikipedia.orgthoughtco.com It is typically prepared as a concentrated 50x stock solution and diluted to a 1x working solution before use. wikipedia.orgthoughtco.comtoptipbio.com

Composition of 1x TAE Buffer:

40 mM Tris wikipedia.orgtoptipbio.com

20 mM Acetic Acid wikipedia.org

1 mM EDTA wikipedia.orgtoptipbio.com

The pH is generally around 8.3-8.6 and is not typically adjusted. wikipedia.orgaatbio.com

TAE buffer offers several advantages, including a faster migration rate for linear, double-stranded DNA compared to other buffers like Tris-borate-EDTA (TBE). sigmaaldrich.combio-rad.com It is particularly well-suited for the separation of large DNA fragments (>2 kb) and is the preferred buffer for preparative gel electrophoresis, as the acetate (B1210297) component is less inhibitory to enzymes like ligases that may be used in downstream applications. edvotek.comscribd.com However, a significant drawback of TAE is its lower buffering capacity, which can become exhausted during long electrophoresis runs, necessitating buffer recirculation or replacement. sigmaaldrich.comtoptipbio.com

| Property | Tris-acetate-EDTA (TAE) | Tris-borate-EDTA (TBE) |

| Buffering Capacity | Low; can become exhausted on long runs. sigmaaldrich.com | High; suitable for extended electrophoresis. scribd.com |

| DNA Migration Rate | Fast. sigmaaldrich.comnippongenetics.eu | Slow. scribd.com |

| Resolution | Better for large DNA fragments (>2 kb). edvotek.com | Better for small DNA fragments (<2 kb). sigmaaldrich.comedvotek.com |

| Enzyme Inhibition | No significant inhibition (acetate). scribd.combitesizebio.com | Inhibits many enzymes (borate). sigmaaldrich.combitesizebio.com |

| Primary Use | Routine analysis, preparative gels, large DNA. scribd.comnippongenetics.eu | High-resolution analysis, small fragments. sigmaaldrich.comnippongenetics.eu |

| Table 2. Comparison of TAE and TBE Buffers for DNA Electrophoresis. This interactive table contrasts the key characteristics and applications of the two most common electrophoresis buffers. |

Pulsed-field gel electrophoresis (PFGE) is a technique designed to separate extremely large DNA molecules, such as chromosomes, by periodically changing the direction of the electric field. nih.gov While 0.5x TBE is the most commonly used buffer for many PFGE applications due to its high buffering capacity, 1.0x TAE buffer is very useful when separating megabase-sized DNA fragments (>3 Mb). researchgate.net The lower ionic strength of TAE allows for faster migration, although resolution may decrease with increasing temperature. researchgate.net For long PFGE runs, the buffer may need to be replaced to prevent it from becoming exhausted. bitesizebio.com

Tris-acetate buffers are also employed in the analysis of RNA. sigmaaldrich.com For techniques like Northern blotting, RNA must be separated under denaturing conditions to prevent the formation of secondary structures that would affect its migration through the agarose gel. sigmaaldrich.com TAE buffer is compatible with common denaturants like formamide (B127407). nih.gov A protocol using TAE agarose gels combined with prior denaturation of RNA in hot formamide has been shown to produce results comparable to more complex and hazardous methods for RNA size determination and subsequent Northern blotting. nih.gov In a Northern blot, the separated RNA is transferred from the gel to a solid support membrane, and a Tris-acetate-based buffer can also be used during this electro-transfer step. target.re.kr

Polymerase Chain Reaction (PCR) and DNA Sequencing Buffering

In PCR and DNA sequencing reactions, maintaining a stable pH is critical for the fidelity and efficiency of the DNA polymerase enzyme. Tris-based buffers, such as Tris-HCl, are standard components of PCR reaction buffers. dongxinchemical.comthermofisher.com The buffer is typically adjusted to a pH between 8.0 and 9.5, which is optimal for the activity of thermostable DNA polymerases like Taq polymerase. dongxinchemical.comthermofisher.com

The Tris buffer system not only controls the pH but also provides a suitable ionic environment that promotes primer annealing to the DNA template and helps maintain the stability of the enzyme and the deoxynucleoside triphosphates (dNTPs) throughout the thermal cycling process. dongxinchemical.com

Considerations for EDTA-Tris Effects on Escherichia coli Nucleic Acids

The combination of Tris(hydroxymethyl)aminomethane and ethylenediaminetetraacetic acid (EDTA) is widely used in protocols for manipulating Escherichia coli. However, its effects extend beyond simple buffering. Research indicates that treatment with an EDTA-Tris solution induces significant changes in the bacterial cell, which can be categorized into two distinct phases. nih.gov

Initially, a brief exposure to EDTA-Tris at temperatures of 3°C or 23°C causes a change in the permeability of the E. coli cell membrane. nih.gov This leads to the release of the cell's acid-soluble nucleotide pool. nih.gov The second phase involves the actual degradation of nucleic acids. nih.gov Prolonged exposure (over 10 minutes at 23°C) to EDTA-Tris results in the breakdown of ribosomal RNA (rRNA), specifically the 23S rRNA subunit. nih.gov This degradation of RNA and nucleotides occurs even in strains deficient in ribonuclease I, suggesting a complex mechanism. nih.gov These studies highlight that while cells may remain viable, they are substantially altered, having lost their nucleotide pool and experienced some rRNA degradation. nih.gov Further research has shown that EDTA-Tris can also eliminate antibiotic resistance markers from clinical isolates of E. coli, indicating an effect on R plasmids. nih.gov

| Parameter | Effect of EDTA-Tris on E. coli | Reference |

|---|---|---|

| Initial Effect (Brief Exposure) | Alters cell permeability, leading to the release of the acid-soluble nucleotide pool. | nih.gov |

| Later Effect (Prolonged Exposure) | Causes degradation of ribosomal RNA (specifically 23S rRNA) and nucleotides. | nih.gov |

| Effect on Plasmids | Can eliminate antibiotic resistance markers from R plasmids in clinical isolates. | nih.gov |

Protein and Enzyme Studies

Tris-based buffers are indispensable in the study of proteins and enzymes, from initial purification to the detailed analysis of function. amerigoscientific.comhbdsbio.com Their ability to provide a stable pH environment is paramount for maintaining the structural integrity and biological activity of these complex biomolecules. hbdsbio.comhbdsbio.com

Protein Purification and Analysis Techniques

Tris(hydroxymethyl)aminomethane acetate is a component of buffers frequently used in protein purification and analysis. amerigoscientific.combostonbioproducts.com Techniques such as electrophoresis and chromatography rely on Tris-based buffers to separate and analyze proteins. hbdsbio.comsigmaaldrich.com The buffer's primary role is to establish and maintain a specific pH, which influences a protein's net charge, solubility, and stability throughout the purification process. hbdsbio.comhbdsbio.com

Maintaining the native three-dimensional structure of a protein is critical for its function. Tris buffers help preserve this structure by maintaining a stable pH in the neutral to alkaline range (typically 7.2-9.0), which is optimal for many proteins. hbdsbio.comhbdsbio.com This prevents denaturation, the process where a protein loses its shape and activity, which can be caused by fluctuations in the environment. hbdsbio.com

| Factor | Impact on Protein Stability in Tris Buffer | Reference |

|---|---|---|

| pH Control | Maintains a stable pH (typically 7-9), preserving the protein's natural conformation and preventing denaturation. | bio-rad.comhbdsbio.comhbdsbio.com |

| Buffer Concentration | High concentrations of Tris may lead to protein denaturation or inactivation. | hbdsbio.com |

| Ionic Interactions | Buffer ions can bind to the protein surface, modulating electrostatic interactions and affecting stability and aggregation. | nih.govacs.org |

| Temperature | The pKa of Tris is temperature-dependent, meaning pH will change with temperature, potentially affecting protein stability. | itwreagents.com |

Column chromatography is a cornerstone of protein purification, and Tris buffers are frequently employed as part of the mobile phase. hopaxfc.comhopaxfc.com The buffer's role depends on the specific chromatographic technique being used.

Ion-Exchange Chromatography: In this technique, proteins are separated based on their net charge. By adjusting the pH and concentration of the Tris buffer, the charge properties of the proteins can be altered, controlling their binding to or elution from the ion-exchange resin. hbdsbio.comhbdsbio.com Tris itself is a weak base and can be used in anion-exchange chromatography. hopaxfc.comprotocol-online.org

Affinity Chromatography: Here, separation is based on specific binding interactions. Tris buffer is used to create a stable pH environment that facilitates the specific binding of the target protein to a ligand immobilized on the chromatography matrix. hbdsbio.com It can also be a component of the elution buffer, which is designed to disrupt this specific interaction to release the purified protein. youtube.com

Hydrophobic Interaction Chromatography: Tris buffer can be used as a component of the mobile phase to help separate proteins based on their hydrophobicity. hopaxfc.com

| Chromatography Technique | Role of this compound Buffer | Reference |

|---|---|---|

| Ion-Exchange Chromatography | Adjusts pH to alter protein charge, controlling binding and elution from the column. Acts as a buffer and eluent. | hbdsbio.comhbdsbio.comhopaxfc.com |

| Affinity Chromatography | Maintains a stable pH to ensure specific binding between the target protein and the ligand. Can be a component of the elution buffer. | hbdsbio.comyoutube.com |

| Gel Electrophoresis (e.g., SDS-PAGE) | Used in stacking and resolving gels, as well as the running buffer, to establish a discontinuous pH system for protein separation by size. | bio-rad.comhbdsbio.com |

| Hydrophobic Interaction Chromatography | Serves as a buffer component in the mobile phase. | hopaxfc.com |

Enzymatic Reaction Optimization

The rate and accuracy of enzymatic reactions are highly dependent on pH. numberanalytics.compatsnap.com Tris-acetate buffers are crucial for optimizing these reactions by maintaining a constant pH, which is essential for accurate measurements of enzyme activity. amerigoscientific.comhbdsbio.com Since most enzymes function optimally within a narrow pH range, the buffering capacity of Tris between pH 7 and 9 makes it a suitable choice for a wide variety of enzyme assays. bio-rad.comwikipedia.orgpatsnap.com

A stable pH is vital for an enzyme to maintain its correct three-dimensional structure, particularly at the active site where the reaction occurs. numberanalytics.comacs.org Any deviation can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalytic activity. numberanalytics.com Tris buffers provide this stable environment, ensuring that the enzyme operates under optimal conditions. patsnap.com

However, research shows that buffers are not always inert components. Studies comparing the activity of metalloenzymes in different buffers have revealed that the choice of buffer can significantly impact kinetic parameters. acs.orgnih.gov For example, Tris-HCl has been shown to chelate metal ions that are essential cofactors for certain enzymes. nih.gov In a study on the Mn²⁺-dependent dioxygenase BLC23O, the enzyme exhibited different kinetic parameters when assayed in Tris-HCl compared to HEPES or sodium phosphate (B84403) buffer, even at the optimal pH for each buffer. acs.orgnih.gov This highlights that while Tris is a versatile and effective buffer, its potential interactions with enzyme cofactors must be considered for the accurate characterization of enzyme functionality. patsnap.comnih.gov

| Buffer (at Optimal pH) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| HEPES (pH 7.6) | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 | nih.gov |

| Tris-HCl (pH 7.4) | 0.62 ± 0.02 | 0.31 ± 0.01 | 0.50 ± 0.01 | nih.gov |

| Sodium Phosphate (pH 7.2) | 0.72 ± 0.04 | 0.29 ± 0.01 | 0.41 ± 0.02 | nih.gov |

Specific Enzyme Assays

The selection of a buffer is critical for the accurate determination of enzyme kinetics, as the buffer components can influence enzyme activity and stability. patsnap.comnumberanalytics.com this compound is utilized in various enzyme assays due to its buffering capacity in the physiological pH range of 7 to 9. patsnap.com For instance, Tris-based buffers are commonly employed in assays for enzymes such as amylase and lactate (B86563) dehydrogenase. thermofisher.comscience.gov

Research has shown that the choice of buffer, including Tris-based systems, can impact the kinetic characteristics of enzymes. For example, a study on a metalloenzyme demonstrated different activation energies when assayed in HEPES versus Tris-HCl buffer at the same pH. researchgate.net In a study on aspartate transcarbamoylase, assays were performed in a 50 mM Tris/acetate buffer at pH 8.3. researchgate.net Similarly, the enzymatic hydrolysis of 4-Methyl Umbelliferone Butyrate (MUB) by the BTL2 enzyme has been studied in Tris buffer at pH 7.5. nih.govresearchgate.net The stability and inertness of the buffer are paramount, and while Tris is widely used, it's important to consider potential interactions. For example, phosphate buffers can inhibit kinases, and Tris may interfere with assays involving certain metal ions. patsnap.comresearchgate.net

Protein Electrophoresis (SDS-PAGE)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. The buffer system used plays a crucial role in the resolution and quality of the separation.

Tris-acetate-SDS running buffers are specifically formulated for use with Tris-Acetate gels in protein electrophoresis. cephamls.comulab360.com This system is particularly advantageous for the separation of high molecular weight proteins. ulab360.comhimedialabs.comgbiosciences.com The Tris-acetate gel system maintains a lower operating pH during electrophoresis compared to traditional Tris-glycine systems, which enhances gel stability and minimizes protein modifications, resulting in sharper bands. himedialabs.comantteknik.com

A typical 1X Tris-acetate-SDS running buffer consists of 50 mM Tris, 50 mM Tricine, and 0.1% SDS, with a pH of approximately 8.24. cephamls.com This formulation is designed to provide optimal separation of proteins in their denatured state. cephamls.com

For the subsequent transfer of proteins from the gel to a membrane for Western blotting, various transfer buffers are employed. While traditional Towbin buffer (Tris-glycine) is common, other systems are optimized for Tris-Acetate gels. bio-rad.compintertrade.com For instance, a Bis-Tris transfer buffer can be used for transferring proteins from Tris-Acetate gels to nitrocellulose or PVDF membranes. bostonbioproducts.com The composition of these buffers is critical for efficient elution of proteins from the gel and their binding to the membrane. bio-rad.com Methanol is often included in transfer buffers to promote protein binding to the membrane, while SDS may be added to facilitate the elution of large proteins. bio-rad.combio-rad.com

Table 1: Composition of a Typical Tris-Acetate-SDS Running Buffer

| Component | 20X Concentration | 1X Concentration |

| Tris Base | 1 M | 50 mM |

| Tricine | 1 M | 50 mM |

| SDS | 2% | 0.1% |

| Final pH | ~8.24 | ~8.24 |

This table presents a common formulation for Tris-Acetate-SDS running buffer. cephamls.com

Table 2: Example of a Transfer Buffer for Tris-Acetate Gels

| Component | 20X Concentration | 1X Concentration |

| Bicine | 10.2 g / 125 mL | 25 mM |

| Bis-Tris (free base) | 13.1 g / 125 mL | 25 mM |

| EDTA | 0.75 g / 125 mL | 1 mM |

This table shows the composition of a 20X Bis-Tris Transfer Buffer suitable for proteins separated on Tris-Acetate gels. thermofisher.com

Following SDS-PAGE, Western blotting is a widely used technique to detect specific proteins. The efficiency of protein transfer from the gel to the membrane is a critical step for sensitive detection. thermofisher.com Tris-acetate gels have been shown to offer superior resolution and transfer efficiency for high molecular weight proteins compared to Tris-glycine gels. thermofisher.comantteknik.com This improved transfer leads to higher sensitivity in subsequent immunodetection. antteknik.com For example, a study demonstrated that a high molecular weight protein, BRCA2, was not detected when transferred from a standard Tris-glycine gel but was successfully detected after transfer from a NuPAGE 3-8% Tris-Acetate gel. thermofisher.com

Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are techniques used to isolate a specific protein or protein complex from a heterogeneous mixture. springernature.com Tris-based buffers are frequently used in various steps of IP and Co-IP protocols, including cell lysis and washing steps. stressmarq.comsysy.comabcam.com For instance, a common lysis buffer for IP includes Tris-HCl, NaCl, and a non-ionic detergent like NP-40. abcam.com The choice of buffer is crucial to maintain protein integrity and the stability of protein-protein interactions. youtube.com While Tris-based buffers are common, some protocols suggest that HEPES-based buffers can also be used. nih.gov Following immunoprecipitation, the isolated proteins are often analyzed by Western blotting. abcam.com

Advanced Applications in Cell Biology and Culture

Cell Culture Media Formulation and pH Maintenance

The maintenance of a stable physiological pH is critical for the in vitro cultivation of cells, and Tris(hydroxymethyl)aminomethane acetate (B1210297) serves as a cornerstone in achieving this stability. Tris-based buffers are extensively used in the formulation of cell culture media and other biological solutions. sigmaaldrich.comhimedialabs.com With a pKa of approximately 8.1 at 25°C, Tris is highly effective for preparing buffers within the physiological pH range of 7.0 to 9.0. sigmaaldrich.comsigmaaldrich.comhimedialabs.com This range is compatible with the optimal pH required for the growth and proliferation of most cultured cells. sigmaaldrich.com

The buffering action of Tris is essential for counteracting the metabolic byproducts of cells, such as lactic acid, which can rapidly acidify the culture medium and inhibit growth. Research has shown that Tris(hydroxymethyl)aminomethane (THAM) can induce an intracellular alkalization. nih.gov A study using human hepatocyte (HepG2) cell cultures demonstrated that the alkalizing effect of THAM is linked to a decrease in PCO2, with a more significant pH change observed when the concentration of other extracellular non-bicarbonate buffers, like HEPES, is low. nih.gov The pH of Tris buffer solutions is also sensitive to temperature and concentration, which are important considerations for reproducible experimental conditions. himedialabs.com

Table 1: Properties of Tris Buffer for Cell Culture Applications

| Property | Value/Description | Source(s) |

|---|---|---|

| pKa (at 25°C) | ~8.1 | sigmaaldrich.comsigmaaldrich.com |

| Effective pH Range | 7.0 - 9.0 | sigmaaldrich.comsigmaaldrich.comhimedialabs.com |

| Temperature Effect | pH increases by ~0.03 units per °C decrease; pH decreases by ~0.025 units per °C increase. | himedialabs.com |

| Concentration Effect | A slight pH increase (~0.05) is seen when concentration rises from 0.05M to 0.5M. | himedialabs.com |

| Primary Function | Maintains stable pH in culture media, essential for cell growth and proliferation. | sigmaaldrich.com |

Impact on Cell Growth and Metabolic Activities

By ensuring a stable pH environment, Tris(hydroxymethyl)aminomethane acetate directly supports normal cell growth and proliferation. sigmaaldrich.com Its use was documented in early studies with diploid human fibroblasts, highlighting its foundational role in cell culture. nih.gov

Beyond its buffering capacity, components of the buffer can have direct effects on cellular metabolic activities. Research on isolated rat pancreatic islets revealed that Tris can interfere with specific metabolic pathways. The study showed that Tris suppressed glucose-induced insulin (B600854) release and inhibited the conversion of proinsulin to insulin. nih.gov This suggests that Tris selectively affects the function of the Golgi apparatus and the Golgi-endoplasmic reticulum-lysosomal (GERL) system, which are crucial for protein processing and secretion in pancreatic B cells. nih.gov In a separate context, the acetate component can also influence cell metabolism. One study found that supplemental acetate can promote the effector function of T cells, particularly their production of IFN-γ, under conditions of glucose restriction. researchgate.net

Table 2: Selected Research Findings on the Metabolic Impact of Tris and Acetate

| Research Focus | Model System | Key Finding | Source(s) |

|---|---|---|---|

| Insulin Secretion | Rat Pancreatic Islets | Tris suppressed glucose-induced insulin release and the conversion of proinsulin to insulin. | nih.gov |

| Intracellular pH | Human Hepatocytes (HepG2) | Tris causes an intracellular alkalizing effect by decreasing PCO2. | nih.gov |

| Protein Stability | Human Growth Hormone (hGH) | Tris enhances the physicochemical stability of hGH in aqueous solutions. | nih.gov |

| T Cell Function | Murine T Cells | Acetate promotes T cell effector functions, like IFN-γ production, during glucose restriction. | researchgate.net |

Use in Mammalian Cell Culture Research

This compound is a versatile and widely adopted buffer in various aspects of mammalian cell culture research. Its application spans from the routine cultivation of cell lines to more specialized studies. For instance, it has been used in cultures of human diploid fibroblasts and human hepatocyte (HepG2) cell lines. nih.govnih.gov It is also integral to research involving primary cells, such as studies on isolated rat pancreatic islets. nih.gov Amino acids and buffering agents are considered crucial components in chemically defined mammalian cell culture media. nih.gov Furthermore, Tris has been identified as a stabilizing agent for therapeutic proteins, such as human growth hormone (hGH), which is often produced using mammalian cell culture systems. nih.gov Molecular docking studies have shown that Tris can interact with amino acid residues on the surface of hGH, contributing to its stability in aqueous solutions. nih.gov

Application in Tissue Engineering

In the field of tissue engineering, which aims to restore or replace damaged tissues, Tris-based buffers play a critical role, particularly in the preparation of tissue scaffolds. One common technique is the decellularization of tissues, where the cellular components are removed to leave behind an extracellular matrix (ECM) that can be reseeded with a patient's own cells. Tris buffers are frequently used as a component of the solutions for this process. sigmaaldrich.com The buffer helps to maintain a stable pH and appropriate ionic strength during the harsh chemical treatments required for decellularization, which is vital for preserving the structural and biochemical integrity of the resulting ECM scaffold. The foundational use of Tris in culturing key cells for tissue regeneration, such as fibroblasts, further underscores its importance in this field. nih.gov

Immunological Assays in Cellular Contexts

The precision and reliability of immunological assays depend heavily on the consistent performance of the reagents used, with buffers being of paramount importance.

Tris-buffered saline (TBS), which can be prepared using Tris base and adjusted to the desired pH with an acid like hydrochloric acid or by using Tris acetate, is a workhorse reagent in Enzyme-Linked Immunosorbent Assay (ELISA) protocols. sigmaaldrich.comusbio.net It is most commonly employed as a wash buffer to remove unbound antibodies and other reagents after each incubation step. sigmaaldrich.comserva.debostonbioproducts.com This washing process is crucial for reducing background noise and increasing the signal-to-noise ratio, thereby enhancing the sensitivity and specificity of the assay. bostonbioproducts.com A typical Tris-based wash buffer also contains a salt like sodium chloride to provide proper ionic strength and a non-ionic detergent such as Tween 20 to aid in the removal of non-specifically bound proteins. usbio.net

Table 3: Typical Composition of a Tris-Based ELISA Wash Buffer (TBS-T)

| Component | Typical Concentration | Function | Source(s) |

|---|---|---|---|

| Tris | 50-100 mM | Maintains stable pH (~7.4) | sigmaaldrich.comusbio.net |

| Sodium Chloride (NaCl) | 150 mM | Provides physiological ionic strength | sigmaaldrich.com |

| Tween 20 | 0.05% - 0.1% | Detergent to reduce non-specific binding | usbio.net |

Similar to its role in ELISA, Tris-buffered saline is a standard wash buffer used in immunohistochemistry (IHC) procedures to remove excess reagents and reduce background staining. sigmaaldrich.comserva.de However, the chemical nature of Tris requires careful consideration. Tris contains a primary amine group, which makes it a nucleophile. nih.gov Research has shown that this can lead to chemical reactions with certain cellular targets. Specifically, Tris can react with and cause the instability of protein adducts formed by the aldehyde acrolein, particularly at a pH of 8.0 or higher. nih.gov This interference can confound the immunodetection of such modified proteins in techniques like IHC and Western blotting, potentially leading to irreproducible results. nih.gov

Physicochemical and Theoretical Considerations of Tris Hydroxymethyl Aminomethane Acetate Buffer Systems

Buffering Capacity and pH Range in Biological Systems

Tris(hydroxymethyl)aminomethane acetate (B1210297), a buffer system formed from the reaction of equimolar amounts of tris(hydroxymethyl)aminomethane (Tris) and acetic acid, is widely utilized in biochemistry and molecular biology. himedialabs.comchemicalbook.comnih.gov Its utility stems from its ability to maintain a stable pH in a range relevant to many biological processes. himedialabs.com The buffering capacity of the Tris-acetate system is effective within a pH range of approximately 7.0 to 9.0. himedialabs.comamerigoscientific.comhbdsbio.com This range is centered around the pKa of Tris, which is approximately 8.1 at 25°C, making it particularly suitable for experiments involving proteins and enzymes, as well as for the electrophoresis of nucleic acids. amerigoscientific.combostonbioproducts.comhopaxfc.com

The chemical structure of Tris, featuring a primary amine with three hydroxymethyl groups, underpins its function as a buffer. amerigoscientific.comdcfinechemicals.com In solution, the amine group can accept a proton to form its conjugate acid, TrisH+, allowing the system to resist pH changes upon the addition of an acid or a base. amerigoscientific.com This buffering action is crucial for a variety of applications, including cell culture, protein extraction, enzyme assays, and as a running buffer in DNA and RNA agarose (B213101) gel electrophoresis. hbdsbio.combostonbioproducts.combio-world.com The concentration of the buffer is a key determinant of its buffering capacity; a higher concentration can resist more significant additions of acid or base without a substantial change in pH. hbdsbio.com

The table below summarizes the effective pH range and pKa of the Tris buffer system, which is the basis for the Tris-acetate buffer.

| Buffer Component | pKa (at 25°C) | Effective pH Range |

|---|---|---|

| Tris(hydroxymethyl)aminomethane | ~8.1 | 7.0 - 9.0 |

Temperature Dependence of pKa and pH Adjustments

A critical characteristic of Tris-based buffers, including Tris-acetate, is the significant dependence of their pKa on temperature. hopaxfc.comgneechemical.com As the temperature increases, the pKa of Tris decreases, leading to a corresponding decrease in the pH of the buffer solution. researchgate.netchemicalbook.com Conversely, a decrease in temperature results in an increase in both the pKa and the pH. umn.eduyoutube.com This phenomenon is attributed to the high ionization enthalpy of the Tris amine group; more energy is required to release a proton from the nitrogen atom, and this process is sensitive to thermal energy fluctuations. researchgate.netyoutube.com

The magnitude of this pH shift is substantial, with the pKa decreasing by approximately 0.028 to 0.03 units for every 1°C increase in temperature. researchgate.nethbdsbio.com For example, a Tris buffer prepared to a pH of 8.0 at 25°C could have a pH of approximately 8.58 when used at 4°C. youtube.com This temperature-induced pH change can significantly impact experimental results, particularly in sensitive applications like enzyme kinetics or protein stability studies where precise pH control is paramount. chemicalbook.comvacutaineradditives.com Therefore, it is essential to adjust the pH of a Tris-acetate buffer at the specific temperature at which it will be used to ensure experimental accuracy and reproducibility. youtube.comvacutaineradditives.com

The following table illustrates the pH of a Tris buffer solution at different temperatures, demonstrating the inverse relationship between temperature and pH.

| Temperature (°C) | Example pH |

|---|---|

| 0 | 8.4 |

| 25 (Room Temperature) | 7.8 |

| 37 (Body Temperature) | 7.4 |

Data adapted from ResearchGate discussion on Tris buffer pH changes with temperature. researchgate.net

Influence of Ionic Strength on Buffering Performance

The ionic strength of a solution, which is a measure of the total concentration of ions, can influence the performance of a Tris-acetate buffer. amerigoscientific.com Changes in ionic strength can affect the pKa of the buffer and the mobility of ions in solution, which is particularly relevant in techniques like electrophoresis. gneechemical.commdpi.com While the Tris-Tris HCl buffer system is noted for its ability to maintain a stable ionic strength, the performance of Tris-acetate can be modulated by the concentration of its constituent ions and the presence of other salts. hopaxfc.com

In the context of capillary zone electrophoresis (CZE), the ionic strength of the Tris-acetate background electrolyte has been shown to have a significant effect on the electrophoretic mobility of anions. nih.gov Research investigating this phenomenon found that the experimentally determined ionic mobilities of various organic anions did not align with the predictions of the classical Onsager theory. nih.gov Specifically, the study observed a more pronounced decrease in the actual ionic mobilities as the ionic strength of the Tris-acetate buffer increased. nih.gov

This deviation suggests that the interactions within the Tris-acetate buffer system are more complex than simple electrophoretic and relaxation effects accounted for by the Onsager model. nih.gov The observed behavior points to specific interactions between the analyte anions and the components of the buffer. nih.gov

Thermodynamic Analysis of Aqueous Solutions

The thermodynamic properties of Tris(hydroxymethyl)aminomethane in aqueous solutions, particularly in the presence of electrolytes like acetates, provide insight into the interactions governing the buffer's behavior. Studies have focused on properties such as density and solubility to understand these interactions.

Measurements of the densities of aqueous solutions of Tris have been conducted in the presence of various electrolytes, including potassium acetate. researchgate.netacs.org These measurements allow for the calculation of apparent molar volumes, which can be used to interpret solute-cosolute interactions. acs.org

A key finding from these studies is the effect of salts on the solubility of Tris. It has been observed that the solubility of Tris in aqueous solutions decreases as the concentration of salts like potassium acetate, potassium chloride, and sodium chloride increases. researchgate.netacs.org This phenomenon is known as the "salting-out" effect. researchgate.netacs.org The solubility data can be further utilized to calculate the apparent free energy of transfer of the buffer from water to the electrolyte solution, providing a quantitative measure of the interaction between the buffer and the salt ions. researchgate.netacs.org

The following table provides a qualitative summary of the effect of increasing electrolyte concentration on the solubility of Tris.

| Electrolyte | Effect on Tris Solubility |

|---|---|

| Potassium Acetate (KAc) | Decrease (Salting-out) |

| Potassium Chloride (KCl) | Decrease (Salting-out) |

| Sodium Chloride (NaCl) | Decrease (Salting-out) |

Data derived from studies on the densities and solubilities of Tris in electrolyte solutions. researchgate.netacs.org

Apparent Molar Volumes and Infinite Dilution

However, the principles of apparent molar volume can be understood from studies on similar compounds. The apparent molar volume (Φᵥ) is calculated from the density of the solution and the pure solvent. The value at infinite dilution (Φᵥ⁰) represents the volume of one mole of the solute when it is surrounded only by solvent molecules, thus reflecting solute-solvent interactions without the influence of solute-solute interactions. For electrolytes like Tris(hydroxymethyl)aminomethane acetate, these interactions are complex, involving the individual ions and their influence on the structure of water.

In general, for biologically relevant solutes, the apparent molar volumes and their dependence on concentration and temperature can reveal information about the hydration of the solute molecules.

Solute-Cosolute Interactions and Cosphere Overlap Model

The behavior of biomolecules in solution is significantly influenced by the interactions between the solute (e.g., a protein or nucleic acid) and the components of the buffer system (cosolutes). The cosphere overlap model is a theoretical framework used to interpret these solute-cosolute interactions. This model considers the hydration shells, or "cospheres," surrounding the solute and cosolute particles. When these cospheres overlap, it can result in either favorable or unfavorable interactions, affecting the stability and solubility of the biomolecule.

While specific thermodynamic data for the application of the cosphere overlap model to this compound is not detailed in the available literature, studies on Tris buffers in general indicate significant interactions with biomolecules. For instance, research has shown that Tris can interact with the peptide backbone, leading to a stabilizing effect on proteins such as Bovine Serum Albumin (BSA) nih.gov. These interactions are thought to arise from the hydroxyl groups and the amine group of the Tris molecule.

Compatibility with Diverse Biochemical Reactions and Biomolecules

This compound buffer, often as a component of TAE (Tris-acetate-EDTA) buffer, is a cornerstone of molecular biology and biochemistry labs due to its compatibility with a wide range of biomolecules and enzymatic reactions.

Nucleic Acid Electrophoresis: TAE buffer is one of the most common buffers used for the agarose gel electrophoresis of DNA and RNA wikipedia.orgsharebiology.com. It provides a stable pH environment, which is crucial as the phosphate (B84403) backbone of nucleic acids carries a net negative charge, allowing for their migration towards the anode antteknik.com. While it has a lower buffering capacity compared to Tris-borate-EDTA (TBE) buffer and can become exhausted during prolonged electrophoresis, linear, double-stranded DNA migrates faster in TAE . The composition of a standard 1X TAE buffer is typically 40 mM Tris-acetate and 1 mM EDTA . Studies have investigated the mobility of DNA in TAE buffers of varying concentrations, with and without the addition of salts like sodium chloride, to better understand DNA-buffer interactions nih.gov.

Protein Electrophoresis and Western Blotting: Tris-acetate buffer systems are also integral to protein electrophoresis, particularly for the separation of high molecular weight proteins antteknik.combio-rad.comthermofisher.com. NuPAGE Tris-Acetate gels, for example, utilize a discontinuous buffer system that maintains a low operating pH during electrophoresis, which helps in the superior resolution of large proteins compared to traditional Tris-glycine gels antteknik.com. This system is also beneficial for western blotting, as the enhanced separation leads to more efficient transfer of high molecular weight proteins to the membrane antteknik.com. The Tris-acetate system can be used for both denaturing and native protein electrophoresis thermofisher.com.

Structural and Interactional Studies in Crystallography and Materials Science

Role in Protein Crystallization

In protein X-ray crystallography, the goal is to grow well-ordered crystals to determine a protein's three-dimensional structure. The selection of a buffer is a critical step, as it must maintain a stable pH at which the protein is soluble and conformationally sound, conditions essential for successful crystallization. numberanalytics.comnumberanalytics.com Tris-based buffers are frequently used for this purpose, typically in a pH range of 7.2 to 9.0. itwreagents.com However, the role of the Tris molecule can extend beyond simple pH regulation, directly influencing the crystal's formation and the final structure of the protein within it.

The composition of the crystallization solution, including the buffer, is a key variable that can significantly impact the formation of the crystal lattice. nih.gov The presence of buffer molecules can affect protein-protein contacts, which are essential for building a well-defined, repeating crystalline unit. While the primary role of Tris(hydroxymethyl)aminomethane acetate (B1210297) is to provide a stable pH environment, the Tris molecule itself can be incorporated into the crystal lattice. nih.govnih.gov

The physical properties of the buffer solution can also affect the protein's conformation. Studies have shown that factors like solvent contraction can alter the hinge-bending angles between protein domains, leading to more "closed" or "open" conformations. researchgate.net The interactions between the protein and the surrounding solvent and buffer molecules can stabilize one conformation over another, which is then captured in the crystal structure. nih.gov Furthermore, the Tris molecule's propensity to form hydrogen bonds can lead to its own crystallization under conditions of low temperature or high concentration, a property that can influence the crowded molecular environment of a crystallization experiment. hbdsbio.com

In many high-resolution protein crystal structures, buffer molecules are observed to be an integral part of the final structure, bound to the protein surface. The Protein Data Bank (PDB), a global repository for the structural data of biological macromolecules, contains numerous examples where Tris molecules are found in specific, non-covalent interactions with proteins. youtube.com These interactions are primarily driven by hydrogen bonds and electrostatic forces. nih.govyoutube.com

For instance, structural studies of β-glucosidases have revealed Tris molecules stably positioned in the enzyme's active site. rcsb.org In the crystal structure of Thermoanaerobacterium saccharolyticum β-glucosidase (PDB ID: 8XPC), a Tris molecule is bound in the glycone-binding site, with its hydroxyl groups (O1 and O3) occupying the same positions as the hydroxyls of a glucose molecule, effectively mimicking the natural substrate. rcsb.org

In another example, a mutant of human carbonic anhydrase II (PDB ID: 1H4N) shows a Tris molecule directly coordinating with the catalytic zinc ion in the active site. rcsb.org The Tris molecule acts as a bidentate ligand, displacing the usual zinc-bound water or hydroxide (B78521) ion and altering the metal's coordination geometry from tetrahedral to trigonal bipyramidal. rcsb.org These specific interactions highlight that Tris is not always an inert component but can act as an inhibitor or a structural probe, providing insights into a protein's function.

The table below summarizes findings from crystallographic studies where Tris was observed interacting with proteins.

| Protein | PDB ID | Key Findings | Reference |

| β-glucosidase (TsaBgl) | 8XPC | Tris molecule binds at the glycone site, mimicking the position of a glucose molecule's hydroxyl groups. The binding is stabilized by surrounding water molecules and amino acid residues. | rcsb.org |

| Carbonic Anhydrase II (H94N mutant) | 1H4N | Tris engages in bidentate coordination with the catalytic zinc ion, altering its geometry and displacing the zinc-bound hydroxide. | rcsb.org |

| Adenosine 5'-diphosphate (ADP) | Not Applicable | In a crystal structure with ADP, Tris molecules associate with the diphosphate (B83284) chain via electrostatic interactions and hydrogen bonds, influencing the chain's conformation. | nih.gov |

Substitution into Inorganic Matrices

The interaction of Tris(hydroxymethyl)aminomethane is also a subject of study in materials science, particularly in the context of biomineralization and the development of synthetic bone-graft materials. Calcium phosphates, such as octacalcium phosphate (B84403) and hydroxyapatite (B223615), are key components of natural bone and are widely used in biomedical applications. nih.govmdpi.com The presence of Tris during the formation of these materials can lead to its incorporation into the crystal lattice, altering the material's properties.

Octacalcium phosphate (OCP) is considered a precursor phase in the formation of biological apatite in bone. semanticscholar.org It possesses a unique layered structure composed of apatitic layers and hydrated layers, which can accommodate foreign ions and molecules. nih.govrsc.org

Research has demonstrated that Tris(hydroxymethyl)aminomethane can be directly substituted into the OCP unit lattice. tulane.eduoup.com When OCP is synthesized in the presence of Tris, the Tris molecules become incorporated into the structure. This incorporation leads to measurable changes in the material's physical properties. X-ray diffraction (XRD) analysis shows that the main OCP peak shifts toward lower angles, indicating an expansion of the crystal lattice to accommodate the Tris molecule. tulane.eduoup.com Morphologically, the resulting Tris-substituted OCP crystals exhibit a high aspect ratio, and the bulk material takes on a gel-like consistency. tulane.eduoup.com

| Parameter | Observation with Tris Incorporation | Reference |

| XRD Pattern | Main OCP peak shifts to a lower angle. | tulane.eduoup.com |

| Crystal Morphology | Crystals display a high aspect ratio. | tulane.eduoup.com |

| Material Property | The resulting material exhibits a gel-like consistency. | tulane.eduoup.com |

Hydroxyapatite (HAp) is the primary mineral component of bone and teeth. nist.gov Its formation and dissolution are central to bone remodeling and the bioactivity of implant materials. When HAp formation is studied in simulated body fluids (SBF), the choice of buffer is critical. Studies using Tris-buffered SBF have shown that Tris can significantly influence the process. researchgate.net

Tris is known to form soluble complexes with divalent cations, including calcium (Ca²⁺). researchgate.net The formation of these Ca²⁺-Tris complexes reduces the concentration of free calcium ions available in the solution. researchgate.net This sequestration of calcium can, in turn, affect the nucleation and growth of hydroxyapatite crystals. Some studies report that Tris buffer accelerates the dissolution of precursor materials and supports the formation of crystalline HAp. researchgate.net Conversely, other findings suggest that by lowering the available free Ca²⁺, Tris can hinder the precipitation of calcium phosphate phases. researchgate.net This dual role indicates that the effect of Tris on HAp formation is complex, depending on the specific experimental conditions such as pH and concentration.

Analytical Chemistry Methodologies Utilizing Tris Hydroxymethyl Aminomethane Acetate

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)

Tris(hydroxymethyl)aminomethane acetate (B1210297) is frequently employed as a component of the background electrolyte (BGE) in capillary electrophoresis (CE) and its most common mode, capillary zone electrophoresis (CZE). CZE is a powerful technique capable of separating various analytes, from small inorganic ions to large nanoparticles, making it valuable in fields like genetics and pharmaceutical quality control. nih.gov

The composition of the background electrolyte is a critical factor in CE and CZE separations. A BGE composed of Tris(hydroxymethyl)aminomethane and acetic acid is effective for the analysis of various organic anions. nih.gov In one study, Tris-acetate BGEs with a pH of 8.1 to 8.2 were used to investigate the separation of mono-, di-, and trivalent anions of carboxylic and sulfonic acids. nih.gov The concentration of the BGE can be adjusted to control the ionic strength, which in turn influences the separation. For instance, investigations have been carried out using Tris-acetate BGEs over an ionic strength interval of 3 to 100 mM. nih.gov While Tris-acetate is a common choice, other buffers like Tris-borate are also used in CE, particularly for their ability to complex with cis-diol bonds in molecules like sugars and nucleic acids. nih.gov

In CZE, the electrophoretic mobility of an ion is a key parameter for its identification and characterization. Studies using Tris-acetate as the BGE have been instrumental in determining the actual ionic mobilities of various organic anions. nih.gov One significant finding from research using Tris-acetate BGE is that the relationship between ionic strength and the experimentally determined actual ionic mobilities does not align with the predictions of the classical Onsager theory. nih.gov

Researchers observed a more pronounced decrease in the actual ionic mobilities of anions as the ionic strength of the Tris-acetate BGE increased. nih.gov This deviation is thought to be due to the specific behavior of the Tris-acetate BGE, where a combination of effects, such as ion association or complexation between the anions and the BGE constituents, likely plays a role. nih.gov Furthermore, the study highlighted that the method used to calculate the limiting ionic mobilities from the CZE data significantly affects the resulting values. nih.gov

Table 1: Summary of Findings from CZE Study with Tris-Acetate BGE

| Parameter Investigated | Observation | Probable Cause |

|---|---|---|

| Ionic Mobility vs. Ionic Strength | Steeper decrease in actual ionic mobility with increasing ionic strength compared to theoretical predictions. nih.gov | Specific interactions within the Tris-acetate BGE, such as ion association or complexation. nih.gov |

| Limiting Ionic Mobility | Estimated limiting mobility of anions was higher than literature values. nih.gov | Specific behavior of the Tris-acetate BGE. nih.gov |

| Calculation of Limiting Mobility | The calculated value is significantly dependent on the calculation procedure used. nih.gov | N/A |

Spectrophotometric Assays and Titrations

While advanced chromatographic and electrophoretic methods are common, classical analytical techniques are also employed for the assay of Tris(hydroxymethyl)aminomethane. The European and US Pharmacopeias describe a straightforward acid-base titration for the assay of Tris. mdpi.com This involves titrating the basic amine group of Tris against a standardized solution of hydrochloric acid. mdpi.com This method is often used for determining the purity of the raw material, with acceptance criteria typically in the range of 99.8-100.1% on a dried basis. thermofisher.com

Direct spectrophotometric assays in the UV-visible range are generally not feasible for Tris due to the absence of a suitable chromophore in its structure. nih.govmdpi.com This limitation is a primary driver for the use of derivatization techniques or alternative detection methods like ELSD, CAD, and MS in chromatography. nih.govmdpi.comlcms.cz

Emerging Research Areas and Future Directions

Development of Custom Buffer Systems

Tris(hydroxymethyl)aminomethane acetate (B1210297) is a cornerstone in the development of specialized buffer systems for molecular biology and biopharmaceutical manufacturing. crisprupdate.com While Tris base is effective for maintaining pH in the physiological range of 7 to 9, its combination with acetic acid to form the acetate salt provides improved solubility and stability characteristics. guidechem.com This has led to its integral role in well-established buffers like Tris-Acetate-EDTA (TAE), which is commonly used for DNA and RNA agarose (B213101) gel electrophoresis. atomscientific.comtcichemicals.com

Current research focuses on tailoring these buffer systems for highly specific applications. By adjusting the concentrations of Tris and acetate, researchers can fine-tune the pH and ionic strength for particular experimental needs, such as optimizing enzyme activity, ensuring protein stability during purification, or maintaining ideal conditions in cell culture media. atomscientific.comchemimpex.com The development of these custom systems is crucial for enhancing the accuracy and reproducibility of sensitive biochemical and molecular biology techniques. atomscientific.com

Investigation of Organocatalytic Properties

A significant emerging area of research is the use of Tris(hydroxymethyl)aminomethane (THAM) as an efficient, recyclable, and environmentally friendly organobase catalyst. researchgate.net This application moves the compound beyond its passive role as a pH stabilizer to an active participant in chemical synthesis. As an inexpensive, commercially available, non-toxic, and biodegradable catalyst, THAM presents an attractive alternative to conventional methods. researchgate.net

Research has demonstrated that Tris(hydroxymethyl)aminomethane is a highly effective organobase catalyst for the nucleophilic phosphonylation of benzylidene malononitrile, leading to the synthesis of β-phosphonomalonates. researchgate.net This catalytic methodology is notable for being applicable under solvent-free conditions, which is ecologically and economically advantageous. The process avoids complex isolation procedures and features a facile work-up, making it an efficient route for producing this class of compounds. researchgate.net

The catalytic potential of THAM extends to complex multicomponent reactions. It has been successfully used as a novel organocatalyst in the one-pot, three-component synthesis of medicinally important molecules such as tetrahydrobenzo[b]pyrans and pyran-annulated heterocycles. researchgate.net This method operates under ambient conditions and allows the catalyst to be reused for multiple consecutive runs, highlighting its practical utility. Further studies have employed THAM as a reusable promoter in tandem reactions to form new thiazolyl-4-thiazolidinones in water, an eco-friendly solvent. researchgate.net These applications underscore the versatility of THAM in facilitating the rapid construction of diverse chemical libraries. researchgate.net

Table 1: Organocatalytic Applications of Tris(hydroxymethyl)aminomethane

| Reaction Type | Product | Key Advantages |

| Nucleophilic Phosphonylation | Beta-Phosphonomalonates | Solvent-free, eco-friendly, simple work-up |

| One-Pot Multicomponent Synthesis | Tetrahydrobenzo[b]pyrans | Ambient conditions, reusable catalyst |

| Tandem Reaction | Thiazolyl-4-thiazolidinones | High atom economy, use of water as solvent |

Pharmaceutical Formulations and Biopharmaceutical Manufacturing

In the pharmaceutical industry, Tris(hydroxymethyl)aminomethane acetate is widely used as an excipient and a critical buffering agent. guidechem.comchemimpex.comdcfinechemicals.com Its ability to maintain a stable pH is essential in both the downstream processing of biomolecules and in the final formulation of liquid drug products. chemimpex.compharmaexcipients.com The compound's compatibility with a wide range of biological materials makes it a preferred choice for developing stable and effective medications. chemimpex.com

This compound functions as an effective stabilizing agent in various drug formulations. chemimpex.com Its role is to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). chemimpex.com By controlling the pH of the formulation, it helps to maintain the chemical integrity and stability of the API, ensuring the drug product remains safe and effective throughout its shelf life. guidechem.com

The compound is a key component in the formulation of injectable solutions, including vaccines and other biologic products, where precise pH control is critical. atomscientific.comchemimpex.com As an excipient, it helps create a pH environment that is compatible with physiological conditions, which is necessary for parenteral administration. chemimpex.comdcfinechemicals.com Its buffering capacity ensures that the injectable solution remains stable and minimizes potential irritation at the site of injection. chemimpex.com

Table 2: Pharmaceutical Applications of this compound

| Formulation Type | Function of Compound | Benefit |

| General Drug Formulations | Stabilizing Agent | Enhances solubility and bioavailability of APIs chemimpex.com |

| Injectable Solutions | Buffering Agent / Excipient | Ensures pH stability and physiological compatibility atomscientific.comchemimpex.com |

| Vaccines & Biologics | Excipient | Maintains stability of complex biomolecules atomscientific.com |

| Creams & Gels | pH Regulator | Stabilizes the product and active ingredients dcfinechemicals.com |

| Eye Drops | Excipient | Ensures pH is compatible with ocular tissues dcfinechemicals.com |

Drug Delivery Systems Research

The application of this compound in drug delivery systems is a significant area of investigation, particularly in formulations containing weak acid drugs. In hydrophilic matrices made of polymers like hydroxypropyl methylcellulose (HPMC), which are designed to control and extend drug release, Tris(hydroxymethyl)aminomethane (THAM) has been studied as an internal buffering agent. nih.govresearchgate.net Its role is to create a microenvironmental pH that facilitates the pH-independent release of drugs with pH-dependent solubility. nih.gov

Research has shown that THAM-buffered matrices can provide extended, diffusion-based release kinetics for weak acid drugs, maintaining the integrity of the matrix even at high buffer concentrations. nih.gov This is a notable advantage over other buffers like sodium citrate. nih.gov The higher pKa of THAM allows it to provide a higher internal pH within the gel layer of the matrix and a longer duration of pH modification. nih.gov These characteristics make Tris(hydroxymethyl)aminomethane a valuable excipient in the development of advanced oral drug delivery systems for challenging drug compounds. nih.govpharmaexcipients.com

| Buffering Agent | Effect on Drug Release | Matrix Integrity | Internal pH Modification |

|---|---|---|---|

| Tris(hydroxymethyl)aminomethane (THAM) | Accelerated and extended, diffusion-based release | Maintained at high concentrations | Higher internal pH and greater longevity |

| Sodium Citrate | Accelerated release | Potential for disruption at high concentrations | Lower internal pH and shorter duration |

Biomolecular Interaction Studies and Assay Development

This compound is a cornerstone in the development of assays for studying biomolecular interactions. Its buffering capacity is critical for maintaining a stable pH, which is essential for the function and stability of proteins and nucleic acids during analysis. atomscientific.com This makes it a standard component in a wide array of biochemical assays.

In enzyme-linked immunosorbent assays (ELISAs), Tris-based buffers like Tris-buffered saline (TBS) are used for various steps, including coating the plates, diluting antibodies, and washing. thermofisher.comnih.gov The stable pH environment ensures that the antigen-antibody interactions, which are the foundation of the assay, occur optimally, leading to accurate and reproducible results. creative-diagnostics.comantibodies.com Similarly, in protein chemistry, Tris buffers are indispensable for protein purification, enzyme assays, and preparing protein samples for analysis, ensuring that proteins remain in their native conformation. atomscientific.com The compound is also a key ingredient in buffers for gel electrophoresis, such as Tris-acetate-EDTA (TAE), used for the separation of nucleic acids. chemicalbook.comatomscientific.com

Potential in Diagnostic Kit Development

The reliability of diagnostic kits heavily relies on the stability and performance of their chemical components. This compound plays a vital role in this context, primarily due to its buffering capabilities. It is an integral component in the development of various diagnostic assays, particularly immunoassays, where precise pH control is paramount for accurate outcomes. chemimpex.com

Beyond immunoassays, this compound is also utilized as a reagent in polymerase chain reaction (PCR) to prepare samples for analysis. biosynth.com Its function extends to stabilizing DNA templates, which is crucial for the accuracy of PCR-based diagnostic tests. biosynth.com The ability of this compound to bind to antigen-binding molecules in biological samples further underscores its utility in the development of sensitive and specific diagnostic tools. biosynth.com

Advanced Spectroscopic Investigations (e.g., IR Spectra in Salt Characterization)

Advanced spectroscopic techniques are crucial for the characterization of chemical compounds, and Tris(hydroxymethyl)aminomethane and its salts are no exception. Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for elucidating the molecular structure and characterizing salts. The IR spectrum of Tris(hydroxymethyl)aminomethane exhibits characteristic peaks corresponding to its various functional groups, such as the hydroxyl (-OH) and amine (-NH2) groups. chemicalbook.comnist.gov

Recent studies have employed terahertz time-domain spectroscopy (THz-TDS), a form of far-infrared spectroscopy, to characterize Tris(hydroxymethyl)aminomethane. acs.org These investigations provide insights into the low-frequency vibrational modes of the molecule, which are important for understanding its intermolecular interactions and crystalline structure. acs.org Such detailed spectroscopic analysis is essential for quality control and for understanding the behavior of the compound in different formulations and environments. nih.gov

| Spectroscopic Technique | Observed Features | Significance |

|---|---|---|

| Infrared (IR) Spectroscopy | Characteristic peaks for -OH, -NH2, and C-O stretching and bending vibrations. | Confirms the presence of key functional groups and is used for identification and quality control. |

| Terahertz (Far-Infrared) Spectroscopy | Absorption features corresponding to low-frequency vibrational modes. | Provides information on intermolecular interactions and the crystalline structure of the solid state. |

Addressing Reactivity with Biological Molecules (e.g., Acrolein-Adducted Proteins)

While Tris is valued for its buffering capacity, its primary amine group can exhibit reactivity with certain biological molecules, which can be a confounding factor in some experimental contexts. A notable example is its interaction with acrolein-adducted proteins. Acrolein, a reactive aldehyde, can modify proteins, and the detection of these modifications is often a subject of toxicological studies.

Research has shown that Tris can interfere with the immunodetection of certain types of acrolein-protein adducts. antibodies.com Specifically, adducts formed after brief exposure to acrolein show instability in the presence of Tris buffer, especially at pH 8.0 and higher. antibodies.com It is hypothesized that the primary amine of Tris reacts with carbonyl-retaining Michael adducts of acrolein on proteins, forming imines. antibodies.com This reaction can lead to an underestimation of the extent of acrolein-induced protein damage when using Tris-based buffers in techniques like Western blotting. antibodies.com In contrast, a tertiary amine buffer, which cannot form imines, does not show this effect. antibodies.com Understanding this reactivity is crucial for the accurate design and interpretation of studies involving the detection of aldehyde-adducted proteins.

Q & A

How does the pH buffering capacity of Tris(hydroxymethyl)aminomethane acetate vary with temperature, and how should researchers adjust protocols for temperature-sensitive experiments?

Tris acetate buffers exhibit a temperature-dependent pH shift of approximately -0.03 pH units per °C increase. For precise experiments (e.g., enzyme kinetics or structural biology), pre-equilibrate the buffer to the experimental temperature and re-measure pH using a calibrated electrode. Avoid extrapolating pH values from room temperature to other conditions, as this introduces systematic errors .

What methodological steps are critical for preparing Tris-acetate buffers in electrophoretic applications to ensure consistent ionic strength and conductivity?

- Step 1 : Dissolve this compound (181.18 g/mol) in ultrapure water to achieve the desired molarity (e.g., 40 mM for DNA electrophoresis).

- Step 2 : Add acetic acid to adjust pH to 5.0–7.0, depending on the application. Validate conductivity using a calibrated meter (target: 50–100 mS/cm for standard gels).

- Step 3 : Filter-sterilize (0.22 µm) to remove particulates that could interfere with migration patterns .

How can Tris-acetate interfere with colorimetric assays (e.g., SRB protein quantification), and what mitigation strategies are recommended?

Tris acetate may bind sulforhodamine B (SRB), causing background noise at 564 nm. To minimize interference:

- Fixation : Precipitate cellular proteins with cold trichloroacetic acid (10% v/v) before staining.

- Washing : Use 1% acetic acid (4x) to remove unbound Tris acetate .

- Validation : Compare results with Lowry or Bradford assays for cross-verification .

What experimental design considerations are necessary when using Tris-acetate in cell culture media for cytotoxicity studies?

- Concentration Limits : Do not exceed 50 mM, as higher concentrations disrupt osmotic balance in mammalian cells (e.g., A549/Tax cultures).